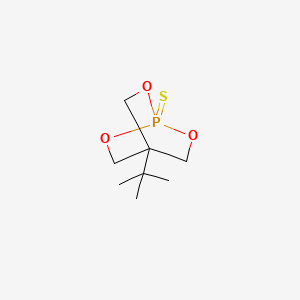

TBPS

Vue d'ensemble

Description

Tert-butylbicyclophosphorothionate : est un composé phosphate bicyclique connu pour ses puissantes propriétés convulsivantes. C'est un antagoniste extrêmement efficace du récepteur de l'acide gamma-aminobutyrique (GABA), qui joue un rôle crucial dans le système nerveux central .

Applications De Recherche Scientifique

Chemistry: : Tert-butylbicyclophosphorothionate is used in various chemical research applications, particularly in the study of GABA receptor antagonists and their effects on the central nervous system .

Biology: : In biological research, this compound is utilized to investigate the mechanisms of convulsant activity and the role of GABA receptors in neurological processes .

Medicine: : While not commonly used in clinical settings, tert-butylbicyclophosphorothionate serves as a valuable tool in medical research to understand the effects of GABA receptor antagonism and to develop potential treatments for neurological disorders .

Industry: : In the industrial sector, tert-butylbicyclophosphorothionate is employed in the synthesis of other chemical compounds and as a reagent in various chemical processes .

Mécanisme D'action

Target of Action

Tert-Butylbicyclophosphorothionate (TBPS) primarily targets the GABA/benzodiazepine receptor complex . This complex plays a crucial role in the transmission of inhibitory signals in the nervous system through the neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

This compound binds with high affinity and specificity to a chloride channel modulatory site of the GABA/benzodiazepine receptor complex . This interaction influences the activity of the receptor complex, altering its response to GABA and potentially leading to changes in neural signaling.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By interacting with the GABA/benzodiazepine receptor complex, this compound can influence the flow of chloride ions across the cell membrane, which in turn modulates the excitability of neurons. This can have downstream effects on various neural processes, potentially contributing to the compound’s convulsant activity .

Pharmacokinetics

Given its potent activity and its ability to influence neural signaling, it is likely that this compound can cross the blood-brain barrier and reach its target sites in the central nervous system .

Result of Action

The binding of this compound to the GABA/benzodiazepine receptor complex can lead to changes in neural signaling, potentially resulting in convulsant activity . This means that this compound could cause seizures or other disruptions in normal neural activity.

Analyse Biochimique

Biochemical Properties

Tert-Butylbicyclophosphorothionate plays a significant role in biochemical reactions, primarily as a GABA receptor antagonist . It interacts with GABA_A receptors, inhibiting their function and leading to convulsant effects . The compound binds to the GABA_A receptor complex, specifically at the picrotoxin binding site, which results in the inhibition of chloride ion flux through the receptor . This interaction disrupts the inhibitory neurotransmission mediated by GABA, leading to increased neuronal excitability .

Cellular Effects

Tert-Butylbicyclophosphorothionate has profound effects on various types of cells and cellular processes. It influences cell function by modulating GABAergic signaling pathways . The inhibition of GABA_A receptors by tert-Butylbicyclophosphorothionate leads to increased neuronal excitability and can induce convulsions . Additionally, this compound affects gene expression and cellular metabolism by altering the balance of excitatory and inhibitory neurotransmission . The disruption of GABAergic signaling can have downstream effects on various cellular processes, including synaptic plasticity, neuronal development, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of tert-Butylbicyclophosphorothionate involves its binding to the GABA_A receptor complex . By binding to the picrotoxin binding site, it inhibits the function of the receptor, preventing chloride ions from passing through the channel . This inhibition leads to a decrease in inhibitory neurotransmission, resulting in increased neuronal excitability . The compound’s ability to modulate GABAergic signaling pathways makes it a valuable tool for studying the role of GABA_A receptors in various physiological and pathological conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butylbicyclophosphorothionate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that tert-Butylbicyclophosphorothionate can induce convulsions and other neurological effects in both in vitro and in vivo models . The temporal effects of this compound are influenced by its concentration, duration of exposure, and the specific cellular context .

Dosage Effects in Animal Models

The effects of tert-Butylbicyclophosphorothionate vary with different dosages in animal models. At low doses, the compound can induce mild convulsions and increase neuronal excitability . At higher doses, it can cause severe convulsions and even death . The lethal dose (LD50) of tert-Butylbicyclophosphorothionate in mice is approximately 53 μg/kg . These dosage-dependent effects highlight the importance of careful dosing and monitoring when using this compound in experimental studies .

Metabolic Pathways

Tert-Butylbicyclophosphorothionate is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is part of the human exposome and interacts with various enzymes and cofactors involved in its metabolism .

Transport and Distribution

The transport and distribution of tert-Butylbicyclophosphorothionate within cells and tissues are critical for understanding its effects on cellular function . The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of tert-Butylbicyclophosphorothionate is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on GABA_A receptors and other biomolecules . Targeting signals and post-translational modifications play a role in directing tert-Butylbicyclophosphorothionate to its site of action .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : : La synthèse du tert-butylbicyclophosphorothionate implique généralement la réaction de l'alcool tert-butylique avec le trichlorure de phosphore, suivie de l'addition de soufre. Les conditions réactionnelles exigent souvent un environnement contrôlé avec des réglages spécifiques de température et de pression pour assurer l'obtention du produit souhaité .

Méthodes de production industrielle : : La production industrielle du tert-butylbicyclophosphorothionate implique une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire mais optimisées pour des rendements et une efficacité accrus. Cela comprend l'utilisation de réacteurs avancés et de systèmes à flux continu pour maintenir des conditions réactionnelles constantes .

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le tert-butylbicyclophosphorothionate peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le tert-butylbicyclophosphorothionate en ses formes réduites, impliquant souvent l'utilisation d'hydrogène ou d'autres agents réducteurs.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont fréquemment utilisés.

Produits principaux : : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des phosphines ou des oxydes de phosphine .

Applications de la recherche scientifique

Chimie : : Le tert-butylbicyclophosphorothionate est utilisé dans diverses applications de recherche chimique, en particulier dans l'étude des antagonistes du récepteur GABA et de leurs effets sur le système nerveux central .

Biologie : : En recherche biologique, ce composé est utilisé pour étudier les mécanismes de l'activité convulsivante et le rôle des récepteurs GABA dans les processus neurologiques .

Médecine : : Bien qu'il ne soit pas couramment utilisé en milieu clinique, le tert-butylbicyclophosphorothionate sert d'outil précieux en recherche médicale pour comprendre les effets de l'antagonisme des récepteurs GABA et pour développer des traitements potentiels pour les troubles neurologiques .

Industrie : : Dans le secteur industriel, le tert-butylbicyclophosphorothionate est utilisé dans la synthèse d'autres composés chimiques et comme réactif dans divers procédés chimiques .

Mécanisme d'action

Le tert-butylbicyclophosphorothionate exerce ses effets en se liant au récepteur GABA et en inhibant son activité. Cette action antagoniste empêche les effets inhibiteurs normaux du GABA, conduisant à une excitabilité neuronale accrue et à une activité convulsivante. Les cibles moléculaires impliquées comprennent les sous-unités du récepteur GABA, qui sont essentielles pour les propriétés convulsivantes du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

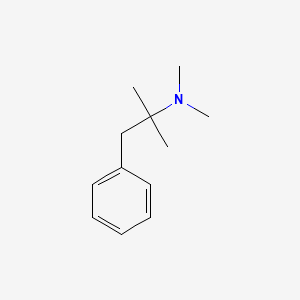

Iso-propylbicyclophosphorothionate : (IPTBO)

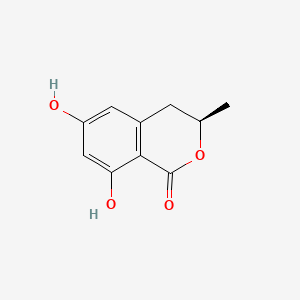

Ethylbicyclophosphorothionate : (EBOB)

Comparaison : : Le tert-butylbicyclophosphorothionate est unique par sa forte puissance en tant qu'antagoniste du récepteur GABA par rapport à des composés similaires comme l'iso-propylbicyclophosphorothionate et l'ethylbicyclophosphorothionate. Sa structure bicyclique distincte et son groupe tert-butyle contribuent à son activité accrue et à sa spécificité pour le récepteur GABA .

Propriétés

IUPAC Name |

4-tert-butyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBHBNXGFPTBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C12COP(=S)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058464 | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70636-86-1 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1,1-dimethylethyl)-, 1-sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70636-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylbicyclophosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070636861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol](/img/structure/B1220932.png)

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1220938.png)